molecular formula C7H10N2O2 B6265357 3-(methoxymethyl)-2-oxopyrrolidine-3-carbonitrile CAS No. 1462286-87-8

3-(methoxymethyl)-2-oxopyrrolidine-3-carbonitrile

Cat. No.: B6265357
CAS No.: 1462286-87-8
M. Wt: 154.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile is an organic compound with a unique structure that includes a pyrrolidine ring, a nitrile group, and a methoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-2-oxopyrrolidine-3-carbonitrile typically involves the reaction of a suitable pyrrolidine derivative with methoxymethyl chloride and a cyanide source. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of methoxymethyl chloride to form the methoxymethylated intermediate. This intermediate is then reacted with a cyanide source, such as sodium cyanide, to introduce the nitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

    Substitution: The methoxymethyl group can be substituted with other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxymethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-2-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and have similar chemical properties.

    Methoxymethylated compounds: Compounds with methoxymethyl groups exhibit similar reactivity in substitution reactions.

    Nitrile-containing compounds: These compounds can undergo similar reactions involving the nitrile group.

Uniqueness

3-(Methoxymethyl)-2-oxopyrrolidine-3-carbonitrile is unique due to the combination of its functional groups, which allows for a diverse range of chemical reactions and applications

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methoxymethyl)-2-oxopyrrolidine-3-carbonitrile involves the reaction of 2-pyrrolidone with methoxymethyl chloride followed by reaction with cyanogen bromide.", "Starting Materials": [ "2-pyrrolidone", "Methoxymethyl chloride", "Cyanogen bromide", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 2-pyrrolidone in diethyl ether and add methoxymethyl chloride dropwise with stirring. Maintain the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the precipitated solid and wash with diethyl ether. Dry the solid under vacuum to obtain 3-(methoxymethyl)-2-oxopyrrolidine.", "Step 3: Dissolve 3-(methoxymethyl)-2-oxopyrrolidine in water and add sodium hydroxide solution. Stir the mixture at room temperature for 1 hour.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Dissolve the crude product in diethyl ether and add cyanogen bromide. Stir the mixture at room temperature for 24 hours.", "Step 6: Filter the precipitated solid and wash with diethyl ether. Dry the solid under vacuum to obtain 3-(methoxymethyl)-2-oxopyrrolidine-3-carbonitrile." ] }

CAS No.

1462286-87-8

Molecular Formula

C7H10N2O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.